molecular formula C15H14N2O B8023788 (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B8023788
M. Wt: 238.28 g/mol
InChI Key: KDASQLQVBBTNJT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Properties : A study by Maiore et al. (2012) investigated gold(III) derivatives of 2-substituted pyridines, including (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, for their anticancer properties. These compounds exhibited significant cytotoxic properties against human ovarian carcinoma cell lines, suggesting potential as anticancer agents (Maiore et al., 2012).

  • Synthesis and Application in Chemistry : Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand, demonstrating its usefulness in chemical synthesis. This research highlights the compound's role in facilitating the creation of complex organic molecules (Shimizu et al., 2013).

  • Application in Lactonization Processes : Gómez-García et al. (2016) explored the use of 5-methyl-2-(pyridin-2-yl)-4,5-dihydrooxazole in lactonization processes to produce spirotetrahydrooxino and tetrahydrofuro pyridin-2-ones. This study expands the understanding of its chemical behavior and potential applications in synthetic organic chemistry (Gómez-García et al., 2016).

  • Fungicidal Activity : Bai et al. (2020) synthesized novel 1,2,4-triazole derivatives containing a pyridine moiety and evaluated their fungicidal activities. The study indicates the potential use of such compounds in developing new fungicides (Bai et al., 2020).

  • Antimicrobial and Antioxidant Activities : A study by Tay et al. (2022) synthesized and evaluated various pyridyl substituted thiazolyl triazole derivatives, including those related to (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, for their antimicrobial and antioxidant activities. This research suggests potential applications in pharmaceuticals and healthcare (Tay et al., 2022).

properties

IUPAC Name

(4S)-4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASQLQVBBTNJT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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